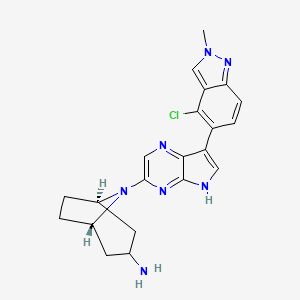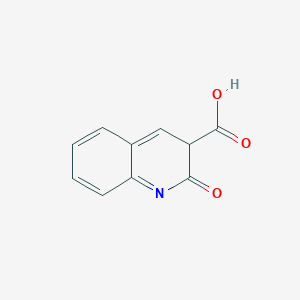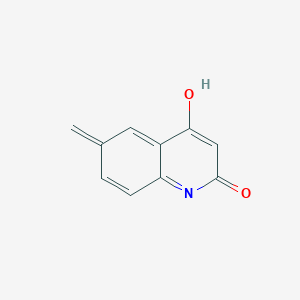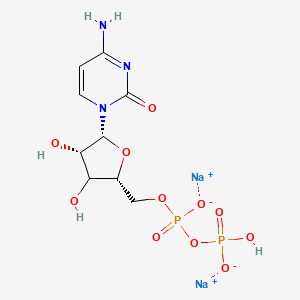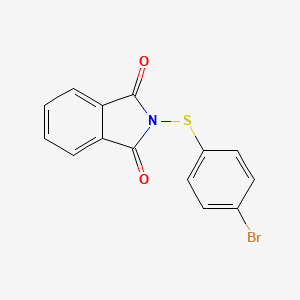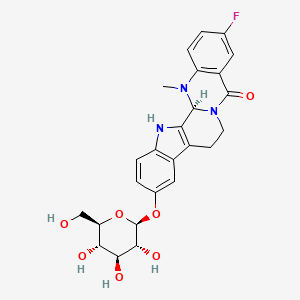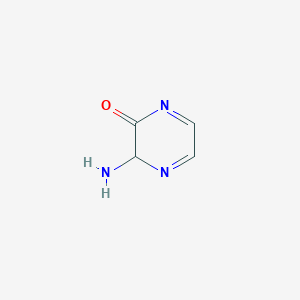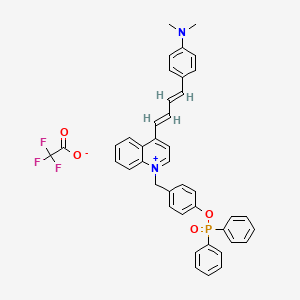![molecular formula C38H42Cl2N8O5 B12363959 5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)
5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including piperidine, pyridine, and carboxamide, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: Acetylation of the piperidine ring using acetic anhydride or acetyl chloride.
Coupling reactions: Formation of the pyridine and phenyl rings through cross-coupling reactions such as Suzuki or Heck reactions.
Final assembly: Coupling of the various intermediates to form the final compound, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions to maximize yield.
Purification techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and reproducibility of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups such as alcohols to carbonyl compounds.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of an alcohol group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for targeting specific biological pathways.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting various biochemical pathways.
Modulation of signaling pathways: The compound may influence intracellular signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- **5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties. Comparison with similar compounds would involve analyzing differences in functional groups, molecular targets, and biological activities.
Propiedades
Fórmula molecular |
C38H42Cl2N8O5 |
|---|---|
Peso molecular |
761.7 g/mol |
Nombre IUPAC |
5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C38H42Cl2N8O5/c1-22(49)48-15-12-25(13-16-48)43-19-24-20-44-31(17-32(24)52-2)37(51)46-30-6-4-5-28(34(30)39)36-35(40)27(11-14-42-36)29-9-7-23(38(47-29)53-3)18-41-21-26-8-10-33(50)45-26/h4-7,9,11,14,17,20,25-26,41,43H,8,10,12-13,15-16,18-19,21H2,1-3H3,(H,45,50)(H,46,51)/t26-/m0/s1 |
Clave InChI |
IJZMUTFIXBQEQY-SANMLTNESA-N |
SMILES isomérico |
CC(=O)N1CCC(CC1)NCC2=CN=C(C=C2OC)C(=O)NC3=CC=CC(=C3Cl)C4=NC=CC(=C4Cl)C5=NC(=C(C=C5)CNC[C@@H]6CCC(=O)N6)OC |
SMILES canónico |
CC(=O)N1CCC(CC1)NCC2=CN=C(C=C2OC)C(=O)NC3=CC=CC(=C3Cl)C4=NC=CC(=C4Cl)C5=NC(=C(C=C5)CNCC6CCC(=O)N6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
